Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a 2,4-dimethoxyphenyl group and a carboxylic acid functional group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like diazo compounds or carbenes. The reaction conditions often require the use of catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid would depend on its specific interactions with molecular targets. The strained cyclopropane ring can interact with enzymes or receptors, potentially leading to biological effects. The methoxy groups and carboxylic acid functionality can also play a role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the 2,4-dimethoxyphenyl group.
2-(2,4-Dimethoxyphenyl)acetic acid: Lacks the cyclopropane ring.
Phenylcyclopropane-1-carboxylic acid: Lacks the methoxy groups.
Uniqueness
Rel-(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the strained cyclopropane ring and the 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(1R,2R)-2-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-15-7-3-4-8(11(5-7)16-2)9-6-10(9)12(13)14/h3-5,9-10H,6H2,1-2H3,(H,13,14)/t9-,10+/m0/s1 |
InChI Key |
YVBOWLOUHUYQFS-VHSXEESVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC2C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.